molecular formula C13H19Cl2N5 B3017275 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2060008-63-9

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No. B3017275
CAS RN: 2060008-63-9
M. Wt: 316.23
InChI Key: FJOYFWOJMRJADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride" is a derivative of pyrazolylpyrimidine, which is a class of compounds known for their potential pharmacological properties. These compounds have been extensively studied for their antiviral properties, as well as their ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthetic pathway . Additionally, pyrazolylpyrimidine derivatives have been investigated for their antiulcer activity and as adenosine receptor antagonists .

Synthesis Analysis

The synthesis of related pyrazolylpyrimidine derivatives often involves multi-step processes. For example, a three-step synthesis has been reported for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, which includes nucleophilic aromatic substitution, hydrogenation, and iodination . Another derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared through a two-step synthesis from commercially available starting materials . These methods highlight the complexity and the need for optimization in the synthesis of pyrazolylpyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolylpyrimidine derivatives is characterized by the presence of a pyrazole ring attached to a pyrimidine ring. In some cases, the pyrimidine ring is further substituted with various groups, such as piperidine, which can enhance the compound's pharmacological properties . The crystal structures of these compounds often reveal interesting non-covalent interactions, such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) interactions, which can influence the stability and reactivity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolylpyrimidine derivatives is influenced by the substituents on the pyrazole and pyrimidine rings. For instance, the presence of electron-donating or withdrawing groups can affect the nucleophilicity and electrophilicity of the compound, which in turn impacts its participation in various chemical reactions, such as nucleophilic aromatic substitution or hydrogenation . The iodination step in the synthesis of Crizotinib's intermediate also reflects the compound's reactivity towards halogenation .

Physical and Chemical Properties Analysis

Pyrazolylpyrimidine derivatives exhibit a range of physical and chemical properties depending on their specific structure. For example, the water solubility of these compounds can be modified by introducing salifiable moieties, such as a piperidin-4-yl ring, which can form stable, water-soluble salts at physiological pH . The introduction of different substituents can also affect the compound's solubility, melting point, and stability, which are critical parameters for their potential use as pharmaceutical agents .

Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

The compound is noted for its potential in inhibiting Aurora A kinase, an enzyme implicated in cancer development. This inhibition may offer a therapeutic avenue in cancer treatment (ロバート ヘンリー, ジェームズ, 2006).

Enhancing Water Solubility for Adenosine Receptor Antagonism

Modifications of the compound, such as substituting the pyridin-4-yl moiety with a 1-(substituted)piperidin-4-yl ring, have improved water solubility, making it suitable for intravenous infusion. This enhancement is significant for its role as an adenosine receptor antagonist (Baraldi et al., 2012).

Antiviral Properties through Dihydroorotate Dehydrogenase Inhibition

The compound's derivatives have shown notable antiviral properties, specifically through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway. This mechanism presents a strategic target for antiviral drug development (Munier-Lehmann et al., 2015).

Development of Copper(II) Complexes

Copper(II) complexes based on this compound have been synthesized, showcasing potential in the field of coordination chemistry. These complexes exhibit interesting non-covalent interactions, which could have implications in various chemical applications (Bushuev et al., 2010).

Cytoprotective Antiulcer Activity

Some derivatives of the compound have been evaluated for cytoprotective antiulcer activity. This suggests its potential use in treating ulcers, highlighting its versatility in different therapeutic areas (Ikeda et al., 1996).

Synthesis in Crizotinib Development

This compound serves as a key intermediate in the synthesis of Crizotinib, an important drug used in cancer therapy. Its role in the synthesis process underlines its importance in pharmaceutical manufacturing (Fussell et al., 2012; Dong-ming, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Compounds containing these types of rings are often used in medicinal chemistry and could have a variety of biological activities .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for medicinal purposes, future research could involve testing its biological activity and potential therapeutic effects .

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.2ClH/c1-18-9-11(8-16-18)12-4-7-15-13(17-12)10-2-5-14-6-3-10;;/h4,7-10,14H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOYFWOJMRJADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.